molecular formula C23H24N4O3S2 B2665658 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide CAS No. 953927-23-6

2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide

Cat. No.: B2665658
CAS No.: 953927-23-6
M. Wt: 468.59
InChI Key: YAFYBMRRNNTMFY-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,3-thiazole core substituted with a [(2,3-dimethylphenyl)carbamoyl]methyl group at the 4-position and a sulfanyl-linked acetamide moiety at the 2-position. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to thiazole and aromatic amide motifs. The molecule’s design combines rigidity (thiazole ring) with flexibility (sulfanyl and carbamoyl linkages), balancing pharmacokinetic properties like solubility and membrane permeability .

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S2/c1-14-6-4-9-20(15(14)2)27-21(29)11-19-12-31-23(26-19)32-13-22(30)25-18-8-5-7-17(10-18)24-16(3)28/h4-10,12H,11,13H2,1-3H3,(H,24,28)(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFYBMRRNNTMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include thioamides, acyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with analogs sharing core features like thiazole rings, sulfanyl linkages, or substituted acetamide groups. Key examples include:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity/Synthesis Method Reference
2-[(4-{[(2,3-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide 1,3-Thiazole 4-[(2,3-Dimethylphenyl)carbamoyl]methyl; 2-sulfanyl-N-(3-acetamidophenyl)acetamide Synthesis: Likely involves carbodiimide-mediated coupling of thiazole intermediates. Activity: Hypothesized anti-inflammatory or enzyme inhibition due to acetamide motifs. N/A
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1,3-Thiazole 3,4-Dichlorophenyl; acetamide linkage Synthesis: Carbodiimide coupling of dichlorophenylacetic acid with 2-aminothiazole. Structural Note: Twisted conformation (61.8° dihedral) between thiazole and aryl rings .
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides 1,3,4-Oxadiazole + 1,3-thiazole Oxadiazole-thiazole hybrid; sulfanyl-propanamide Synthesis: Multi-step protocol involving hydrazine, CS₂/KOH, and Na₂CO₃-mediated coupling. Activity: Antimicrobial or anticancer potential inferred from hybrid scaffolds .
N-(2,3-Dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-Methoxyphenyl; phenoxymethyl; 2,3-dimethylphenyl Structural Note: Triazole ring enables diverse hydrogen bonding vs. thiazole. Activity: Likely targets kinase or protease enzymes due to triazole’s coordination capacity .
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole + furan Furan-linked triazole; sulfanyl-acetamide Activity: Anti-exudative effects (10 mg/kg) comparable to diclofenac sodium (8 mg/kg) in inflammation models .

Key Research Findings and Insights

Structural Flexibility vs. Rigidity: The target compound’s thiazole core provides rigidity, while the sulfanyl and carbamoyl groups introduce torsional flexibility. This contrasts with oxadiazole-thiazole hybrids (), which exhibit higher planarity but reduced conformational adaptability .

Synthetic Methodologies :

  • Carbodiimide-mediated coupling (e.g., EDC/HCl in ) is a common strategy for acetamide derivatives . The target compound likely employs similar steps with tailored intermediates.
  • Sulfanyl linkages, as seen in and , often require CS₂/KOH or Na₂CO₃-mediated thiolation .

Biological Activity Trends :

  • Thiazole- and triazole-containing acetamides (e.g., ) show anti-inflammatory, antimicrobial, and enzyme-inhibitory activities. The target compound’s 2,3-dimethylphenyl group may enhance lipophilicity, favoring membrane penetration .
  • Anti-exudative acetamides () suggest the target compound could be screened for similar efficacy, leveraging its dual acetamide motifs for prostaglandin inhibition .

Biological Activity

The compound 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential interactions with various biological targets, making it a candidate for further research and development in drug design.

Structural Characteristics

The compound is characterized by:

  • A thiazole ring , known for its role in enhancing biological activity.
  • A dimethylphenyl moiety , which may contribute to its pharmacological properties.
  • An acetamide group , which is often associated with improved solubility and bioavailability.

Anticancer Properties

Preliminary studies indicate that compounds with similar thiazole structures often demonstrate anticancer activity. For instance:

  • Compounds structurally related to thiazoles have shown selective cytotoxicity against various cancer cell lines, including Caco-2 (colorectal adenocarcinoma) and A549 (lung adenocarcinoma) cells. Research suggests that modifications on the thiazole ring can enhance activity against specific cell lines .

Antibacterial and Antifungal Activity

The thiazole moiety is also linked to antibacterial properties:

  • Compounds derived from thiazole structures have been reported to exhibit activity against drug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . These findings highlight the potential of thiazole-containing compounds in addressing antibiotic resistance .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of cell proliferation in cancer cells via apoptosis induction.
  • Disruption of bacterial cell wall synthesis , leading to cell lysis.

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-AminothiazolesThiazole ring with amino groupAntibacterialSimpler structure; less complex than cyclopropane derivatives
Thiazole-containing BenzamidesBenzamide linked to thiazoleAnticancerFocused on cancer treatment; lacks cyclopropane
Cyclopropane DerivativesCyclopropane coreVaries widelyUsed in drug design but lacks specific targeting seen in this compound

The uniqueness of this compound lies in its combination of structural features that may contribute to distinct pharmacological profiles not observed in simpler analogs .

Case Studies and Research Findings

  • Anticancer Activity : In a study involving Caco-2 cells, compounds similar to this one demonstrated a significant reduction in cell viability (39.8% compared to untreated controls), indicating strong anticancer potential .
  • Antibacterial Efficacy : Research has shown that thiazole derivatives can effectively combat resistant bacterial strains, providing a pathway for developing new antibiotics .
  • Mechanistic Studies : Further investigations into the interactions between this compound and biological macromolecules are crucial for elucidating its mechanism of action. Studies focusing on binding affinities and activity against specific targets are ongoing.

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